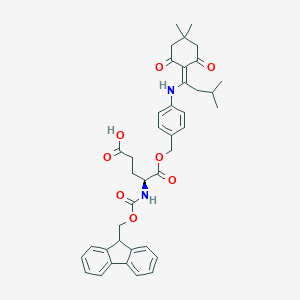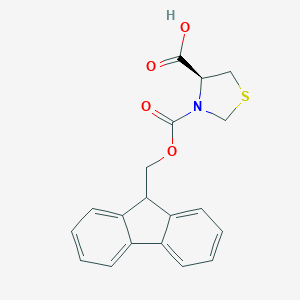
Fmoc-D-Hse(Trt)-OH
Overview
Description
Fmoc-D-Hse(Trt)-OH is a derivative of homoserine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the side chain hydroxyl group. This compound is commonly used in solid-phase peptide synthesis, a method widely employed in both research and industrial settings for the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Hse(Trt)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the hydroxyl group with the trityl (Trt) group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the use of excess reagents to achieve high yields. The process involves multiple steps of coupling and deprotection, with extensive washing between steps to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Hse(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Replacement of the protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid in DCM) are used to remove the Trt group.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry
Fmoc-D-Hse(Trt)-OH is extensively used in the synthesis of peptides, which are important in the study of protein structure and function. It allows for the incorporation of homoserine residues into peptides, which can be used to study the role of this amino acid in biological systems.
Biology
In biological research, peptides synthesized using this compound are used as probes to study enzyme-substrate interactions, receptor-ligand binding, and other biochemical processes.
Medicine
Peptides containing homoserine residues are being investigated for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic assays and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of Fmoc-D-Hse(Trt)-OH involves its incorporation into peptides during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The resulting peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Ser(Trt)-OH: Similar to Fmoc-D-Hse(Trt)-OH but with serine instead of homoserine.
Fmoc-D-Thr(Trt)-OH: Contains threonine instead of homoserine.
Fmoc-D-Hse(Bzl)-OH: Uses a benzyl (Bzl) group instead of a trityl group for hydroxyl protection.
Uniqueness
This compound is unique in its ability to incorporate homoserine residues into peptides, which can introduce specific structural and functional properties. The trityl group provides robust protection for the hydroxyl group, making it suitable for use in various synthetic applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585041 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257886-01-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















